REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH:2]([CH3:4])[CH3:3].N1C=CC=CC=1S[C:14](=[O:25])[CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=1>C1COCC1>[CH3:24][O:23][C:20]1[CH:19]=[CH:18][C:17]([CH2:16][CH2:15][C:14](=[O:25])[CH2:1][CH:2]([CH3:4])[CH3:3])=[CH:22][CH:21]=1
|
Name
|
Isobutylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)[Mg]Br
|
Name
|
3-(4-Methoxy-phenyl)-thiopropionic acid S-pyridin-2-yl ester
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)SC(CCC1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 60 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow oil
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (5% EtOAc in hexanes)
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CCC(CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |